4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring.
Preparation Methods
The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the acetylamino, chloro, and methoxy groups. The thiadiazole ring is then formed through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Cyclization: The formation of the thiadiazole ring involves a cyclization reaction, typically using sulfur-containing reagents.
Scientific Research Applications
4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
4-(acetylamino)-5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can be compared with similar compounds such as:
N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide: This compound has a similar acetylamino group but differs in its sulfonyl and phenyl substituents.
N-[4-(Acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound shares the acetylamino and chloro groups but has a triazole ring instead of a thiadiazole ring.
Properties
Molecular Formula |
C23H22ClN5O4S |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H22ClN5O4S/c1-12-4-6-15(7-5-12)29-11-14(8-20(29)31)22-27-28-23(34-22)26-21(32)16-9-17(24)18(25-13(2)30)10-19(16)33-3/h4-7,9-10,14H,8,11H2,1-3H3,(H,25,30)(H,26,28,32) |
InChI Key |
DOKDAHAPYWXVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C=C4OC)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.